4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC13739862
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8F3NO4 |
|---|---|
| Molecular Weight | 311.21 g/mol |
| IUPAC Name | 2-nitro-5-[3-(trifluoromethyl)phenyl]benzoic acid |
| Standard InChI | InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-12(18(21)22)11(7-9)13(19)20/h1-7H,(H,19,20) |
| Standard InChI Key | XUKYAXPIGZAZLX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a complex organic compound with a molecular formula of C14H8F3NO4. This compound belongs to the biphenyl family, which is known for its diverse applications in pharmaceuticals, materials science, and organic synthesis. The presence of a nitro group and a trifluoromethyl group, along with a carboxylic acid functional group, makes this compound particularly interesting for various chemical and biological studies.
Synthesis and Availability
The synthesis of 4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step organic synthesis methods, including Friedel-Crafts reactions and nitration processes. This compound is available from various chemical suppliers, such as A1 BioChem Labs and Alichem, with purity levels of 95% or higher .
Biological and Chemical Applications
While specific biological applications of 4-Nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid are not extensively documented, compounds with similar structures have shown potential in pharmaceutical research. For instance, biphenyl derivatives are explored for their antitubercular and anticancer activities . The presence of a carboxylic acid group makes this compound a potential candidate for further modification into drug-like molecules.
Research Findings and Future Directions
Research on biphenyl compounds often focuses on their structural modifications to enhance biological activity. The trifluoromethyl group can significantly influence the compound's lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. Future studies could explore the synthesis of analogs with varied functional groups to optimize biological activity and pharmacokinetic properties.
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